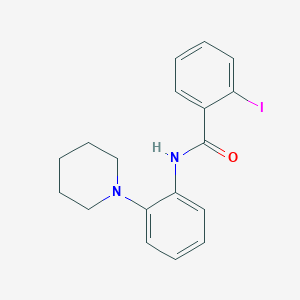
2-iodo-N-(2-piperidin-1-ylphenyl)benzamide
描述
2-iodo-N-(2-piperidin-1-ylphenyl)benzamide is an organic compound that features an iodine atom, a piperidine ring, and a benzamide moiety
未来方向
While specific future directions for the study of 2-iodo-N-[2-(1-piperidinyl)phenyl]benzamide are not outlined in the available literature, the wide range of pharmacological properties displayed by aromatic amides and N-aryl amides suggests potential for further exploration in the field of medicinal chemistry .
作用机制
Target of Action
Similar compounds have been reported to have anti-tubercular and anti-inflammatory properties , suggesting potential targets could be enzymes or proteins involved in these biological processes.
Mode of Action
The exact mode of action of 2-iodo-N-(2-piperidin-1-ylphenyl)benzamide is currently unknown due to the lack of specific studies on this compound . Based on its structural similarity to other benzamide derivatives, it may interact with its targets through hydrogen bonding and halogen interactions .
Biochemical Pathways
Given the reported anti-tubercular and anti-inflammatory properties of similar compounds , it may influence pathways related to these biological processes.
Result of Action
Similar compounds have demonstrated significant activity against mycobacterium tuberculosis and shown anti-inflammatory properties , suggesting that this compound may have similar effects.
生化分析
Biochemical Properties
2-iodo-N-(2-piperidin-1-ylphenyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to interact with glycine transporter 1 (GlyT1), a protein involved in the regulation of glycine levels in the central nervous system . The interaction between this compound and GlyT1 is characterized by the inhibition of glycine reuptake, leading to increased extracellular glycine levels. This interaction is significant for its potential therapeutic applications in neuropsychiatric disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of GlyT1 by this compound results in altered neurotransmitter dynamics, impacting neuronal communication and potentially offering therapeutic benefits for conditions such as schizophrenia and anxiety
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the GlyT1 transporter, inhibiting its function and preventing glycine reuptake . This inhibition leads to increased extracellular glycine levels, which can modulate the activity of N-methyl-D-aspartate receptors (NMDARs) and influence neurotransmission. Additionally, this compound may interact with other proteins and enzymes, potentially affecting their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results Over time, the effects of this compound on cellular function may vary, with potential long-term impacts on gene expression and cellular metabolism
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the modulation of neurotransmitter levels and improved cognitive function . At higher doses, this compound may cause toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular processes . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound may undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can affect the compound’s efficacy and safety, highlighting the importance of understanding its metabolism for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound within cells can influence its activity and effects on cellular function. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-N-(2-piperidin-1-ylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodobenzoic acid and 2-(1-piperidinyl)aniline.
Amide Formation: The 2-iodobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-(1-piperidinyl)aniline to form the desired benzamide.
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and may require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions:
Substitution Reactions: The iodine atom in 2-iodo-N-(2-piperidin-1-ylphenyl)benzamide can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring and the benzamide moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can vary widely, including azides, nitriles, and other substituted derivatives.
Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced forms of the original compound, potentially altering the functional groups present.
科学研究应用
2-iodo-N-(2-piperidin-1-ylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly those with potential therapeutic applications.
Industrial Applications:
相似化合物的比较
2-iodo-N-phenylbenzamide: Lacks the piperidine ring, which may result in different biological activity and chemical properties.
2-iodo-N-(4-piperidin-1-ylphenyl)benzamide: Similar structure but with the piperidine ring attached at a different position, potentially altering its reactivity and interactions.
Uniqueness: 2-iodo-N-(2-piperidin-1-ylphenyl)benzamide is unique due to the specific positioning of the piperidine ring and the iodine atom, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for exploring new pharmacological and chemical applications.
属性
IUPAC Name |
2-iodo-N-(2-piperidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O/c19-15-9-3-2-8-14(15)18(22)20-16-10-4-5-11-17(16)21-12-6-1-7-13-21/h2-5,8-11H,1,6-7,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZBHGWAZFQNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3540285.png)
![methyl 5-acetyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4-methylthiophene-3-carboxylate](/img/structure/B3540295.png)
![1-(3-chlorophenyl)-4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B3540302.png)
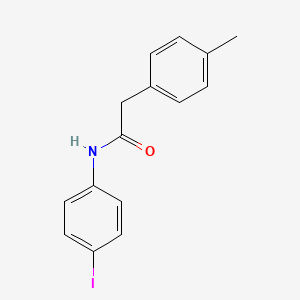
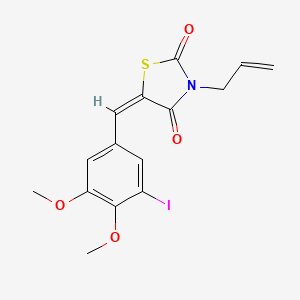
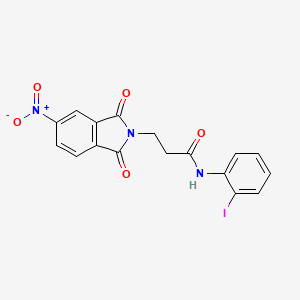
![N-(5-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3540325.png)
![(5E)-1-(2,4-dimethoxyphenyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3540326.png)

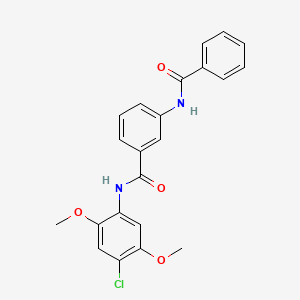
![N-[2-(cyclohexen-1-yl)ethyl]-1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B3540365.png)
![N-(2-hydroxy-4-{4-hydroxy-3-[(phenoxyacetyl)amino]benzyl}phenyl)-2-phenoxyacetamide](/img/structure/B3540383.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3540390.png)
![N-(3-methylsulfanylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B3540391.png)
